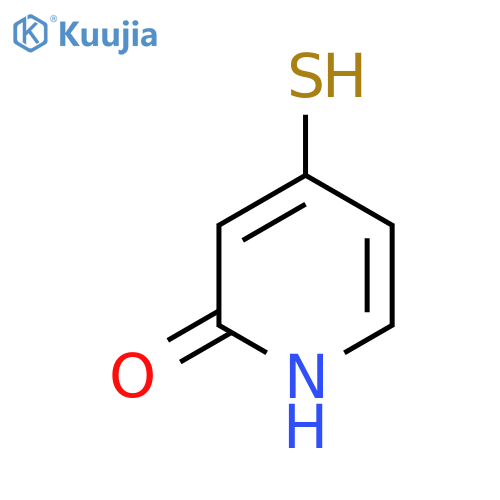Cas no 65871-80-9 (4-sulfanyl-1,2-dihydropyridin-2-one)

65871-80-9 structure
商品名:4-sulfanyl-1,2-dihydropyridin-2-one
4-sulfanyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone,4-mercapto-(9CI)
- 4-Mercaptopyridin-2-ol
- 2(1H)-Pyridinone, 4-mercapto-
- 2-Hydroxy-4-mercaptopyridine
- 4-sulfanyl-1,2-dihydropyridin-2-one
-
- MDL: MFCD18833505
- インチ: 1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8)
- InChIKey: WLHGWRDIQABYLV-UHFFFAOYSA-N
- ほほえんだ: SC1C=CNC(C=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- トポロジー分子極性表面積: 30.1
4-sulfanyl-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200394-0.5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.5g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-200394-0.1g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.1g |
$426.0 | 2023-09-16 | ||
| Enamine | EN300-200394-0.05g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.05g |
$285.0 | 2023-09-16 | ||
| Enamine | EN300-200394-2.5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 2.5g |
$2408.0 | 2023-09-16 | ||
| Enamine | EN300-200394-5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 5g |
$3562.0 | 2023-09-16 | ||
| Enamine | EN300-200394-10g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 10g |
$5283.0 | 2023-09-16 | ||
| Enamine | EN300-200394-5.0g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 5g |
$3562.0 | 2023-05-24 | ||
| Enamine | EN300-200394-10.0g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 10g |
$5283.0 | 2023-05-24 | ||
| Alichem | A029004054-1g |
2-Hydroxy-4-mercaptopyridine |
65871-80-9 | 95% | 1g |
$3184.50 | 2023-09-01 | |
| Enamine | EN300-200394-1g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 1g |
$1229.0 | 2023-09-16 |
4-sulfanyl-1,2-dihydropyridin-2-one 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
65871-80-9 (4-sulfanyl-1,2-dihydropyridin-2-one) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量